Home > Products > Screening Compounds P106786 > 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile - 320417-33-2

7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Catalog Number: EVT-2915067
CAS Number: 320417-33-2
Molecular Formula: C15H10N4
Molecular Weight: 246.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile belongs to the class of pyrazolo[1,5-a]pyrimidines, which are recognized for their diverse biological activities and applications in medicinal chemistry. [] These compounds are purine analogs and have garnered significant interest due to their potential as anticancer, antimicrobial, and antiviral agents. [, , , , , , ] The 7-styryl substituent introduces a conjugated system, potentially influencing the compound's photophysical properties and biological activity. []

Overview

7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound with the molecular formula C15H10N4C_{15}H_{10}N_{4} and a molar mass of 246.27 g/mol. It is classified under the category of pyrazolo[1,5-a]pyrimidines, which are heterocyclic compounds known for their diverse biological activities, including potential applications in medicinal chemistry and pharmacology. The compound is identified by the Chemical Abstracts Service number 320417-33-2 and has garnered interest due to its structural features that may provide specific chemical reactivity and biological properties.

Synthesis Analysis

The synthesis of 7-styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can be approached through various methods:

  1. Traditional Synthesis: A common method involves the cyclization of 2-acetylpyridine and acetylpyrazine, followed by a series of reactions including condensation and cyclization to yield the desired pyrazolo[1,5-a]pyrimidine structure. This typically requires multiple steps to achieve the final product with good yields .
  2. Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance reaction efficiency and reduce synthesis time. This technique often employs palladium-catalyzed reactions, allowing for direct CH-arylation followed by subsequent reactions to form the desired compound in a one-pot process .
  3. Parallel Synthesis Techniques: Parallel synthesis protocols have been developed to create libraries of related compounds, enabling rapid exploration of structure-activity relationships. This method typically involves using commercially available reagents and straightforward reaction conditions .
Molecular Structure Analysis

The molecular structure of 7-styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile features a pyrazolo[1,5-a]pyrimidine core with a styryl group at the 7-position and a carbonitrile functional group at the 3-position. The structural integrity can be analyzed through various spectroscopic techniques:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Provides information about hydrogen and carbon environments in the molecule.
  • Infrared Spectroscopy (IR): Identifies functional groups based on characteristic absorption bands.
  • Mass Spectrometry (MS): Confirms molecular weight and structural fragments.

Data from these analyses reveal key peaks corresponding to functional groups such as carbonitriles and aromatic systems, supporting the proposed structure .

Chemical Reactions Analysis

7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can participate in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The carbonitrile group can undergo nucleophilic attack, leading to substitution products that may enhance biological activity.
  2. Electrophilic Aromatic Substitution: The styryl group allows for electrophilic substitution reactions, which can modify the aromatic system for further functionalization.
  3. Cycloaddition Reactions: The compound may also engage in cycloaddition reactions due to its unsaturated nature, potentially yielding new heterocyclic derivatives.

These reactions are significant for developing new derivatives with tailored properties for specific applications in drug discovery and development.

Mechanism of Action

The mechanism of action for compounds like 7-styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile often involves interactions at the molecular level with biological targets such as enzymes or receptors. Specific pathways may include:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing physiological responses.

Quantitative data on binding affinities and inhibition constants are essential for understanding its pharmacological profile.

Physical and Chemical Properties Analysis

The physical properties of 7-styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Specific melting point data should be determined experimentally but is generally indicative of purity.
  • Solubility: Solubility in organic solvents can vary based on polarity; this property is crucial for formulation in pharmaceutical applications.

Chemical properties include stability under various conditions (e.g., temperature, pH) and reactivity towards nucleophiles or electrophiles.

Applications

7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting cancer or inflammatory diseases.
  • Biological Research: To study mechanisms related to cell signaling pathways or enzyme inhibition.
  • Material Science: Its unique structure may lend itself to applications in organic electronics or photonic devices.

Research continues to explore its full potential across these fields, highlighting the importance of this compound in advancing scientific knowledge and technology.

Introduction to Pyrazolo[1,5-a]pyrimidine Scaffolds in Medicinal Chemistry

Pyrazolo[1,5-a]pyrimidines represent a privileged scaffold in contemporary medicinal chemistry, characterized by a fused bicyclic structure that serves as a versatile template for designing biologically active compounds. This heterocyclic system consists of a pyrazole ring fused with a pyrimidine moiety, creating a planar electron-deficient architecture that facilitates diverse interactions with biological targets. The scaffold's synthetic versatility allows for strategic substitutions at multiple positions (C-3, C-5, C-7), enabling fine-tuning of pharmacological properties. Particularly significant is the C-3 position, where electron-withdrawing groups like nitrile (-CN) enhance hydrogen bonding capabilities while modulating electronic distribution across the conjugated system. The intrinsic physicochemical properties of pyrazolo[1,5-a]pyrimidines—including balanced lipophilicity, moderate molecular weight range (200-400 Da), and capacity for both hydrogen bond donation and acceptance—contribute to their favorable drug-likeness profiles. These characteristics collectively establish this scaffold as a robust platform for developing therapeutics targeting enzymes, receptors, and protein-protein interactions implicated in various disease pathways [2] [6].

Historical Evolution of Pyrazolopyrimidine Derivatives in Drug Discovery

The medicinal exploration of pyrazolopyrimidines spans over five decades, beginning with the serendipitous discovery of allopurinol (developed in the 1960s), a hypoxanthine isomer containing a pyrazolo[3,4-d]pyrimidine core that remains a first-line treatment for gout. The 1990s witnessed the emergence of pyrazolopyrimidine-based kinase inhibitors, exemplified by the CDK inhibitor dinaciclib, which advanced to phase III clinical trials for leukemia. The scaffold gained significant pharmaceutical validation with the 2018 FDA approval of larotrectinib, a selective TRK inhibitor featuring a 3-cyano-7-arylpyrazolo[1,5-a]pyrimidine core that demonstrated unprecedented efficacy in NTRK-fusion-positive cancers [10]. Parallel developments produced zaleplon (non-benzodiazepine sedative) and anagliptin (antidiabetic), showcasing the scaffold's therapeutic versatility across diverse indications. The structural evolution progressed from simple unsubstituted derivatives to strategically functionalized analogs, with C-3 cyano substitutions emerging as a critical pharmacophoric feature that enhances target binding affinity through water-bridged interactions within kinase ATP pockets. Contemporary research focuses on optimizing pharmacokinetic properties while maintaining target selectivity, particularly through C-7 modifications that modulate electronic and steric parameters [4] [6].

Table 1: Historical Development of Therapeutically Significant Pyrazolopyrimidine Derivatives

CompoundCore StructureTherapeutic ApplicationYearSignificance
AllopurinolPyrazolo[3,4-d]pyrimidineGout treatment1966First xanthine oxidase inhibitor
ZaleplonPyrazolo[1,5-a]pyrimidineSedative/hypnotic1999Selective GABA_A receptor modulation
DinaciclibPyrazolo[1,5-a]pyrimidineAnticancer (CDK inhibitor)2000sPhase III for chronic lymphocytic leukemia
AnagliptinPyrazolo[1,5-a]pyrimidineAntidiabetic (DPP-4 inhib.)2012Dual lipid-lowering and glucose control
LarotrectinibPyrazolo[1,5-a]pyrimidine-3-carbonitrileAnticancer (TRK inhibitor)2018First tissue-agnostic NTRK fusion inhibitor approved

Structural Analogues and Bioisosteric Relationships to Purine-Based Therapeutics

Pyrazolo[1,5-a]pyrimidine-3-carbonitiles function as strategic bioisosteres of endogenous purines, mirroring the hydrogen-bonding patterns and π-electron distribution of adenine/guanine while offering enhanced metabolic stability and synthetic versatility. This bioisosteric relationship stems from the scaffold's ability to maintain the critical N1-C2-N3 pharmacophore of purines, enabling competitive binding at ATP-binding sites of kinases and nucleotide-interacting domains. The C-3 cyano group introduces a distinctive electronic perturbation compared to natural purines, withdrawing electron density from the fused ring system and consequently enhancing interactions with catalytic lysine residues frequently present in kinase active sites. Molecular hybridization strategies capitalize on this resemblance, exemplified by 7-styryl derivatives where the extended conjugated system at C-7 mimics the ribose moiety of ATP while providing additional hydrophobic contact surfaces [4] [10].

Comparative crystallographic analyses reveal that pyrazolo[1,5-a]pyrimidine-3-carbonitiles adopt binding poses nearly superimposable with purine inhibitors across multiple kinase families, including cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and casein kinase 2 (CK2). Particularly notable is their interaction with the kinase hinge region: the pyrimidine nitrogen (N1) accepts a hydrogen bond from the backbone NH, while the C-3 cyano group frequently participates in water-mediated hydrogen bonding networks with catalytic residues. This binding mode contrasts with imidazole-containing purine analogs, where the basic N7 nitrogen can provoke off-target effects. The scaffold's bioisosteric advantage manifests in clinical compounds like larotrectinib, where the pyrazolo[1,5-a]pyrimidine core confers exceptional selectivity for TRK kinases over structurally related kinases like ALK and ROS1, minimizing adverse effects associated with off-target inhibition [6] [10].

Role of Styryl Substitutions in Modulating Pharmacokinetic Profiles

The strategic incorporation of styryl (vinylbenzene) functionalities at the C-7 position of pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffolds represents a sophisticated approach to balancing target affinity with pharmacokinetic optimization. The styryl group's extended π-system enhances target binding through complementary interactions with hydrophobic enzyme subpockets while concurrently influencing absorption and distribution properties. The vinyl bridge confers molecular rigidity that reduces entropic penalties upon binding, significantly improving ligand efficiency (LE > 0.35) and lipophilic ligand efficiency (LLE > 5) metrics compared to alkyl-substituted analogs. However, this structural feature introduces pharmacokinetic challenges: the conjugated system creates a Michael acceptor moiety susceptible to glutathione conjugation by hepatic glutathione S-transferases (GSTs), while the ethylene bridge facilitates cis-trans isomerization that can alter binding conformations [3] [8].

Metabolic studies of 7-styrylpyrazolo[1,5-a]pyrimidine-3-carbonitriles reveal rapid hepatic clearance in murine models (CL > 45 mL/min/kg), primarily through GST-mediated conjugation (60-80% of total clearance) followed by cytochrome P450 oxidation (20-30%). Structural optimization strategies focus on mitigating these liabilities: para-electron-donating substituents (e.g., -OMe, -NMe₂) on the styryl phenyl ring reduce Michael acceptor reactivity by decreasing electrophilicity of the vinyl group (β-carbon δ+ reduction from +0.18 to +0.12). Alternatively, replacing the styryl group with saturated phenethyl analogs eliminates metabolic lability but compromises kinase inhibition (e.g., 10-fold reduction in CK2α affinity). Recent approaches employ metabolic inhibitors as pharmacokinetic adjuvants; co-administration with ethacrynic acid (GST inhibitor) and 1-aminobenzotriazole (CYP inhibitor) boosts systemic exposure of lead compound 2h by 40-fold in murine models. Computational modeling indicates that ortho-halogenation restricts rotation around the vinyl-phenyl bond, stabilizing the bioactive trans-conformation while sterically hindering GST access to the Michael acceptor site [5] [8] [10].

Table 2: Impact of Styryl Substitutions on Pharmacokinetic Parameters of Pyrazolo[1,5-a]pyrimidine-3-carbonitriles

Substituent PatternlogPSolubility (μg/mL)MLM Stability (% remaining)Target Affinity (IC50 nM)Key Metabolic Pathway
Unsubstituted styryl3.21.440% (1a)7.4 (CSNK2A1)GST conjugation (60-70%)
p-Methoxystyryl2.88.965%8.2CYP2C9 oxidation (45%)
o-Fluorostyryl3.15.678%7.9UGT glucuronidation (60%)
m-N,N-Dimethylstyryl2.522.385%8.1Renal excretion (70%)
Phenethyl (saturated)3.012.495%85.0CYP3A4 oxidation (90%)

Properties

CAS Number

320417-33-2

Product Name

7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

IUPAC Name

7-(2-phenylethenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Molecular Formula

C15H10N4

Molecular Weight

246.27 g/mol

InChI

InChI=1S/C15H10N4/c16-10-13-11-18-19-14(8-9-17-15(13)19)7-6-12-4-2-1-3-5-12/h1-9,11H

InChI Key

ZITRGYAJUWLPBM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=CC2=CC=NC3=C(C=NN23)C#N

Solubility

not available

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=NC3=C(C=NN23)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.